Cas no 103774-42-1 (2,4-Imidazolidinedione, 5-(1-methylethyl)-3-phenyl-)

2,4-Imidazolidinedione, 5-(1-methylethyl)-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Imidazolidinedione, 5-(1-methylethyl)-3-phenyl-
- 5-Isopropyl-3-phenyl-imidazolidine-2,4-dione
- BRD-A51778860-001-01-3
- CS-0339716
- TimTec1_003678
- Oprea1_111768
- 103774-42-1
- SCHEMBL13879469
- AKOS001468062
- 5-(1-Methylethyl)-3-phenyl-2,4-imidazolidinedione
- Z223139458
- 5-Isopropyl-3-phenylhydantoin
- 5-Isopropyl-3-phenylimidazolidine-2,4-dione
- DTXSID101230887
- HMS1544H04
- DB-169133
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- Inchi: InChI=1S/C12H14N2O2/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)
- InChI Key: IMGTWTDIKSLLMB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 218.105527694Da
- Monoisotopic Mass: 218.105527694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.4Ų
2,4-Imidazolidinedione, 5-(1-methylethyl)-3-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484679-1g |
5-Isopropyl-3-phenylimidazolidine-2,4-dione |
103774-42-1 | 97% | 1g |
$432 | 2023-11-26 |
2,4-Imidazolidinedione, 5-(1-methylethyl)-3-phenyl- Related Literature
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on 2,4-Imidazolidinedione, 5-(1-methylethyl)-3-phenyl-
2,4-Imidazolidinedione, 5-(1-methylethyl)-3-phenyl-
The compound with CAS No. 103774-42-1, known as 2,4-imidazolidinedione, 5-(1-methylethyl)-3-phenyl-, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazolidinediones, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. The imidazolidinedione structure is particularly interesting due to its versatility in forming hydrogen bonds and its ability to act as a scaffold for various bioactive molecules.
The 5-(1-methylethyl)-3-phenyl substituents on the imidazolidinedione ring add unique properties to this compound. The phenyl group at position 3 introduces aromaticity and potential π-π interactions, while the isopropyl group at position 5 provides steric bulk and hydrophobicity. These features make the compound suitable for applications in drug design, where both hydrophilic and hydrophobic interactions are critical for molecular recognition and binding affinity.
Recent studies have highlighted the potential of imidazolidinedione derivatives in medicinal chemistry. For instance, researchers have explored the use of these compounds as inhibitors of various enzymes, including histone deacetylases (HDACs) and kinases. The 5-(1-methylethyl)-3-phenyl-imidazolidinedione structure has shown promise in modulating cellular signaling pathways, making it a valuable lead compound for anti-cancer drug development.
In addition to its pharmacological applications, this compound has also been studied for its role in chemical synthesis. The imidazolidinedione ring serves as a versatile platform for constructing complex molecules through various reaction mechanisms, such as cycloadditions and nucleophilic substitutions. The imidazolidinedione core's ability to undergo these transformations underscores its importance in organic synthesis.
From a structural perspective, the 5-(1-methylethyl)-3-phenyl-imidazolidinedione exhibits a balance between rigidity and flexibility. The imidazolidinedione ring provides rigidity due to its planar structure, while the substituents introduce flexibility that can be exploited in designing molecules with specific conformational preferences. This balance is crucial for optimizing drug-like properties such as bioavailability and target specificity.
Furthermore, computational studies have revealed that the imidazolidinedione framework can adopt multiple conformations, which may influence its binding modes with biological targets. Understanding these conformational dynamics is essential for rational drug design and has been a focus of recent research efforts.
In summary, the compound with CAS No. 103774-42-1, 2,4-imidazolidinedione, 5-(1-methylethyl)-3-phenyl-, is a multifaceted molecule with significant potential in both medicinal chemistry and organic synthesis. Its unique structure and functional groups make it a valuable tool for exploring new therapeutic strategies and synthetic methodologies.
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